2-Bromo-5-fluoro-4-iodobenzylamine
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Overview
Description
2-Bromo-5-fluoro-4-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN It is a benzylamine derivative characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-iodobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: For substitution reactions, reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and iodine can be used.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Bromo-5-fluoro-4-iodobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzylamine depends on its specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. For instance, in coupling reactions, the halogen atoms can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar in structure but lacks the iodine substituent.
2-Bromo-4-fluoro-1-iodobenzene: Similar but with different functional groups attached to the benzene ring.
Uniqueness
This makes it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C7H6BrFIN |
---|---|
Molecular Weight |
329.94 g/mol |
IUPAC Name |
(2-bromo-5-fluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFIN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
InChI Key |
IWGYLIWZWADWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)CN |
Origin of Product |
United States |
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